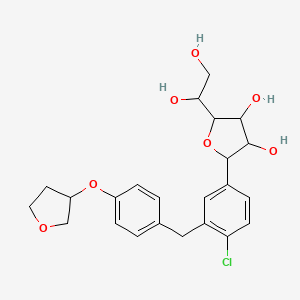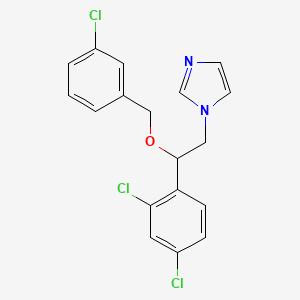
(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate
概要
説明
(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate is an organic compound with a complex structure that includes cyano, ethyl, methoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with 3-methoxy-4-nitrobenzaldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as imine formation, to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of amine derivatives
Reduction: Formation of primary amines
Substitution: Formation of substituted aromatic compounds
科学的研究の応用
(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, the cyano group can interact with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- Ethyl cyanoacetate
- 3-Methoxy-4-nitrobenzaldehyde
- Ethyl 2-cyano-3-(4-nitrophenyl)propanoate
Uniqueness
(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate is unique due to the presence of both cyano and imino groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
IUPAC Name |
ethyl 2-cyano-3-(3-methoxy-4-nitrophenyl)iminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-3-21-13(17)9(7-14)8-15-10-4-5-11(16(18)19)12(6-10)20-2/h4-6,8-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCMJHMWIKCZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=NC1=CC(=C(C=C1)[N+](=O)[O-])OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B1432256.png)


![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)



![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)



![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)
